molecular formula C5H9ClN2 B6325995 1-ethylimidazolium chloride CAS No. 81505-35-3

1-ethylimidazolium chloride

Cat. No.: B6325995
CAS No.: 81505-35-3
M. Wt: 132.59 g/mol
InChI Key: ABDVJABGTGHCPI-UHFFFAOYSA-N
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Description

1-Ethylimidazolium chloride is an organic salt and a room-temperature ionic liquid. It is known for its unique properties such as low vapor pressure, high thermal stability, and ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

1-Ethylimidazolium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with ethyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity .

Chemical Reactions Analysis

1-Ethylimidazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride and various organic substrates, leading to the formation of complex organic products.

Comparison with Similar Compounds

1-Ethylimidazolium chloride is often compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium acetate
  • 1-Allyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their alkyl chain lengths and anions, which can influence their solubility, thermal stability, and reactivity. This compound is unique in its balance of properties, making it a versatile choice for various applications .

Properties

IUPAC Name

1-ethyl-1H-imidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDVJABGTGHCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1C=CN=C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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